molecular formula C14H23NO3S B5177594 N-butyl-5-isopropyl-2-methoxybenzenesulfonamide

N-butyl-5-isopropyl-2-methoxybenzenesulfonamide

Cat. No. B5177594
M. Wt: 285.40 g/mol
InChI Key: TVALKKJFZUEVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-5-isopropyl-2-methoxybenzenesulfonamide, also known as NBIMBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-butyl-5-isopropyl-2-methoxybenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-butyl-5-isopropyl-2-methoxybenzenesulfonamide has been shown to have anticonvulsant and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In materials science, N-butyl-5-isopropyl-2-methoxybenzenesulfonamide has been used as a surfactant and dispersant for the synthesis of nanoparticles and other materials. In environmental science, N-butyl-5-isopropyl-2-methoxybenzenesulfonamide has been studied for its ability to remove heavy metals from contaminated water.

Mechanism of Action

The mechanism of action of N-butyl-5-isopropyl-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, N-butyl-5-isopropyl-2-methoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain.
Biochemical and Physiological Effects:
N-butyl-5-isopropyl-2-methoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including anticonvulsant, anti-inflammatory, and analgesic properties. In addition, N-butyl-5-isopropyl-2-methoxybenzenesulfonamide has been shown to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-5-isopropyl-2-methoxybenzenesulfonamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. However, one limitation is that N-butyl-5-isopropyl-2-methoxybenzenesulfonamide can be difficult to synthesize and purify, which can make it more expensive and time-consuming to use in experiments.

Future Directions

There are several future directions for the study of N-butyl-5-isopropyl-2-methoxybenzenesulfonamide. One area of interest is the development of new drugs based on N-butyl-5-isopropyl-2-methoxybenzenesulfonamide, particularly for the treatment of neurodegenerative diseases and inflammation-related disorders. Another area of interest is the use of N-butyl-5-isopropyl-2-methoxybenzenesulfonamide in the synthesis of new materials, particularly for biomedical and environmental applications. Finally, further research is needed to better understand the mechanism of action of N-butyl-5-isopropyl-2-methoxybenzenesulfonamide and its potential applications in various fields.

Synthesis Methods

N-butyl-5-isopropyl-2-methoxybenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzenesulfonyl chloride with n-butylamine and isopropyl magnesium bromide. The resulting product is then purified through recrystallization to obtain pure N-butyl-5-isopropyl-2-methoxybenzenesulfonamide.

properties

IUPAC Name

N-butyl-2-methoxy-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-5-6-9-15-19(16,17)14-10-12(11(2)3)7-8-13(14)18-4/h7-8,10-11,15H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVALKKJFZUEVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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